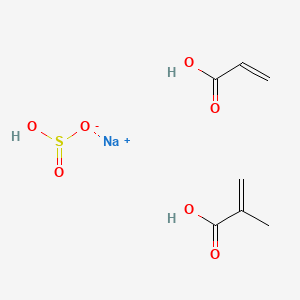
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves the polymerization of 2-propenoic acid and 2-methyl-2-propenoic acid in the presence of sodium hydrogen sulfite. The reaction is typically carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, aldehydes, or ketones, while reduction reactions can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt
- 2-Propenoic acid telomer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid monosodium salt
- 2-Propenoic acid telomer with sodium 4-ethenylbenzenesulfonate and sodium hydrogen sulfite
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt is unique due to its specific combination of monomers and the presence of sodium hydrogen sulfite. This gives it distinct properties and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
91112-49-1 |
|---|---|
Fórmula molecular |
C7H11NaO7S |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
sodium;hydrogen sulfite;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.Na.H2O3S/c1-3(2)4(5)6;1-2-3(4)5;;1-4(2)3/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);;(H2,1,2,3)/q;;+1;/p-1 |
Clave InChI |
SUHCSMKXIHEBFT-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)O.C=CC(=O)O.OS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


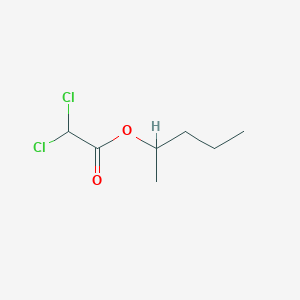

![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
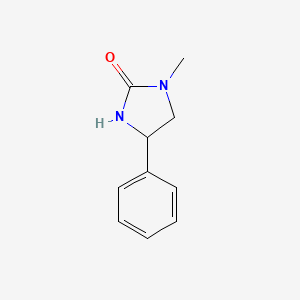
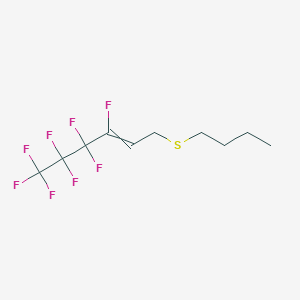

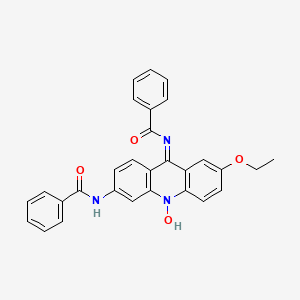
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
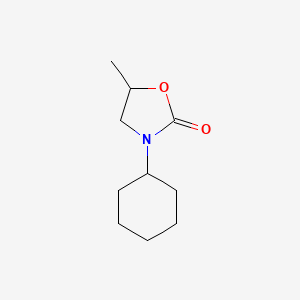


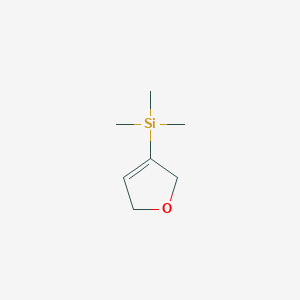
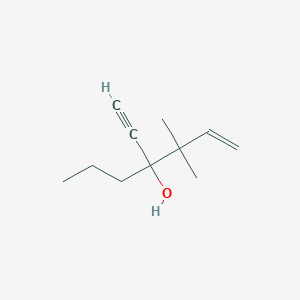
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
